2-(1H-Benzimidazol-1-yl)ethylamine hydrochloride

Übersicht

Beschreibung

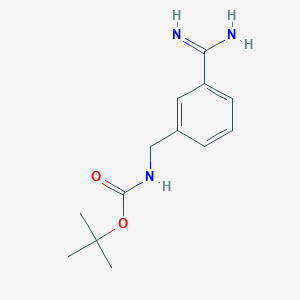

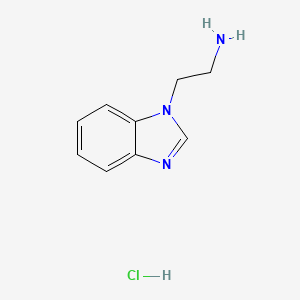

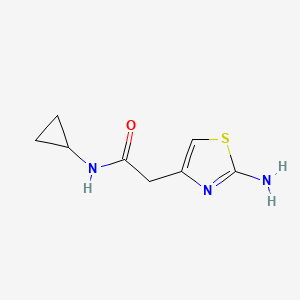

2-(1H-Benzimidazol-1-yl)ethylamine hydrochloride is a chemical compound with the molecular formula C9H12ClN3 and a molecular weight of 197.67 . It is a salt form of 2-(1H-Benzimidazol-1-yl)ethylamine and is commonly used in the pharmaceutical industry as a building block for the synthesis of various biologically active compounds .

Molecular Structure Analysis

The molecular structure of 2-(1H-Benzimidazol-1-yl)ethylamine hydrochloride is represented by the linear formula C9H12ClN3 . The compound has been structurally characterized by elemental analysis, IR and UV spectroscopies, 1H-NMR, thermogravimetric and differential thermal analyses, and single crystal and powder X-ray diffraction .Physical And Chemical Properties Analysis

2-(1H-Benzimidazol-1-yl)ethylamine hydrochloride is a solid compound . It should be stored in a dark place, in an inert atmosphere, at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Synthesis and Antimicrobial Activity : Derivatives of benzimidazole, including 2-(1H-Benzimidazol-1-yl)ethylamine hydrochloride, have been synthesized and evaluated for their antimicrobial activities. These compounds have shown significant activity against various bacterial and fungal strains, indicating their potential as novel antimicrobial agents. The structural modification of the benzimidazole core has been a key strategy in enhancing biological activity (Ansari & Lal, 2009; Alasmary et al., 2015).

DNA Binding and Anticancer Activity

- DNA Binding and Cytotoxicity : Studies have demonstrated that copper(II) complexes derived from benzimidazole ligands exhibit strong binding affinity to calf thymus DNA through an intercalative mode, leading to substantial in vitro cytotoxic effects against various cancer cell lines. This highlights the potential of benzimidazole derivatives in developing anticancer therapeutics by targeting DNA (Paul et al., 2015; Rajarajeswari et al., 2013).

Antiprotozoal Activity

- Antiprotozoal Applications : Novel benzimidazole derivatives have been developed and tested for their efficacy against protozoal infections. These compounds have shown promising IC50 values against Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, surpassing the effectiveness of standard treatments like metronidazole, indicating their potential as antiprotozoal agents (Pérez‐Villanueva et al., 2013).

Corrosion Inhibition

- Corrosion Inhibitor for Metals : Benzimidazole derivatives, including those similar in structure to 2-(1H-Benzimidazol-1-yl)ethylamine hydrochloride, have been evaluated as corrosion inhibitors for metals in acidic environments. These compounds effectively prevent corrosion by forming a protective layer on the metal surface, highlighting their industrial application in metal preservation (Tang et al., 2013; Khaled, 2003).

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include wearing protective gloves/eye protection/face protection and rinsing cautiously with water for several minutes in case of contact with eyes .

Eigenschaften

IUPAC Name |

2-(benzimidazol-1-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3.ClH/c10-5-6-12-7-11-8-3-1-2-4-9(8)12;/h1-4,7H,5-6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYTKAIRYCATWLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657379 | |

| Record name | 2-(1H-Benzimidazol-1-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-Benzimidazol-1-yl)ethylamine hydrochloride | |

CAS RN |

1085300-74-8 | |

| Record name | 2-(1H-Benzimidazol-1-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(4-Hydroxymethyl-oxazol-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B1519863.png)